molecular formula C7H5FN4O3S B2962403 1-(3-Fluorosulfonyloxyphenyl)tetrazole CAS No. 2411199-13-6

1-(3-Fluorosulfonyloxyphenyl)tetrazole

Cat. No.: B2962403
CAS No.: 2411199-13-6
M. Wt: 244.2
InChI Key: VVUOMRZLDUZCSV-UHFFFAOYSA-N
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Description

1-(3-Fluorosulfonyloxyphenyl)tetrazole is a heterocyclic compound featuring a tetrazole ring substituted at the 1-position with a 3-fluorosulfonyloxyphenyl group. The tetrazole ring, a nitrogen-rich aromatic system, is isosteric to carboxylic acid, offering similar pKa values (~4.9) but enhanced metabolic stability and bioavailability . The fluorosulfonyloxy group (-SO₂F) introduces strong electron-withdrawing effects, influencing dipole moments, solubility, and reactivity.

Properties

IUPAC Name

1-(3-fluorosulfonyloxyphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN4O3S/c8-16(13,14)15-7-3-1-2-6(4-7)12-5-9-10-11-12/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUOMRZLDUZCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)F)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorosulfonyloxyphenyl)tetrazole typically involves the reaction of 3-fluorosulfonyloxybenzonitrile with sodium azide under suitable conditions. The reaction proceeds through a [3+2] cycloaddition mechanism, forming the tetrazole ring. Common reagents used in this synthesis include sodium azide, triethyl orthoformate, and various catalysts such as zinc salts or indium(III) chloride . The reaction conditions often involve moderate temperatures and the use of solvents like acetonitrile or water to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the use of microwave-assisted synthesis and heterogeneous catalysts can further improve the scalability and environmental friendliness of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorosulfonyloxyphenyl)tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions may vary depending on the desired product but often involve moderate temperatures and the use of solvents like acetonitrile, water, or dimethylformamide .

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, which can have different functional groups attached to the phenyl ring or the tetrazole ring. These products can have diverse applications in medicinal chemistry, material science, and other fields .

Scientific Research Applications

1-(3-Fluorosulfonyloxyphenyl)tetrazole has several scientific research applications, including:

Comparison with Similar Compounds

Table 1: Key Physicochemical Parameters of Selected Tetrazole Derivatives

Compound Name Substituent(s) Melting Point (°C) Dipole Moment (Debye) Key Reference(s)
1-(3-Fluorosulfonyloxyphenyl)tetrazole 3-Fluorosulfonyloxyphenyl Not Reported Predicted Low -
1-Phenyl-1H-tetrazole (4a) Phenyl 64–65 Moderate
1-(2-Methyl-3-chlorophenyl)tetrazole (4b) 2-Methyl-3-chlorophenyl 95–96 Not Reported
1-(2,4-Dichlorophenyl)tetrazole (4d) 2,4-Dichlorophenyl 146–147 High
5-(1-(3-Fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole 3-Fluorophenyl-pyrazole Not Reported Not Reported

Key Observations :

  • Electron-Withdrawing Effects : The fluorosulfonyloxy group in this compound likely reduces dipole moments compared to chlorophenyl derivatives (e.g., 4d), as electron-withdrawing substituents decrease electron density in the tetrazole ring . This may enhance solubility in polar solvents.
  • Thermal Stability: Higher melting points in chlorinated derivatives (e.g., 4d: 146–147°C) suggest increased crystallinity and stability compared to non-halogenated analogs (e.g., 4a: 64–65°C) .

Pharmacological Activity

Key Observations :

  • Analgesic Potential: Fluorophenyl-pyrazole tetrazoles (e.g., ) demonstrate high analgesic activity, suggesting that fluorinated aromatic substituents enhance receptor binding. The fluorosulfonyloxy group may further modulate COX-2 inhibition or opioid receptor interactions .
  • Antifungal Activity : Tetrazole derivatives with methyl or thiobenzoyl groups (e.g., compounds 49–52) exhibit superior antifungal activity against Candida spp. compared to azole drugs, likely due to enhanced membrane penetration from lipophilic substituents .
  • Anti-inflammatory Synergy: Hybridization with phenothiazine () or benzotriazole () moieties amplifies antinociceptive effects, indicating that bulky substituents improve pharmacokinetic profiles.

Structure-Activity Relationships (SAR)

  • Substituent Position : Methyl groups at the C-3 position (e.g., compounds 49–50) are critical for antifungal activity, while para-substituted halogens (e.g., 4d) enhance thermal stability .
  • Hybridization Strategies: Combining tetrazole with pyrimidine () or amino acids () broadens antimicrobial and analgesic spectra, respectively.

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